molecular formula C17H13ClO2 B14464040 6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione CAS No. 66045-75-8

6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione

Cat. No.: B14464040
CAS No.: 66045-75-8
M. Wt: 284.7 g/mol
InChI Key: QEWFLEAVXRNRMR-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo7annulene-5,7(6h)-dione is a synthetic organic compound belonging to the class of benzoannulenes. This compound is characterized by a chlorophenyl group attached to a benzoannulene core, which is a cyclic hydrocarbon with conjugated double bonds. The presence of the chlorophenyl group and the benzoannulene structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo7annulene-5,7(6h)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and cycloheptanone.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with cycloheptanone in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the benzoannulene core.

    Oxidation: The final step involves the oxidation of the benzoannulene core to introduce the ketone functional groups, resulting in the formation of 6-(4-Chlorophenyl)-8,9-dihydro-5h-benzoannulene-5,7(6h)-dione.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo7annulene-5,7(6h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the ketone groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products with additional ketone or carboxylic acid groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds with various substituents replacing the chlorine atom on the phenyl ring.

Scientific Research Applications

6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo7annulene-5,7(6h)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo7annulene-5,7(6h)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzoa,dannulene : A structurally related compound with similar aromatic properties.
  • Cyclotetradecaheptaene : Another annulene with a different ring size and electronic properties.

Uniqueness

6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo7annulene-5,7(6h)-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions in various applications, setting it apart from other benzoannulenes.

Properties

CAS No.

66045-75-8

Molecular Formula

C17H13ClO2

Molecular Weight

284.7 g/mol

IUPAC Name

6-(4-chlorophenyl)-8,9-dihydrobenzo[7]annulene-5,7-dione

InChI

InChI=1S/C17H13ClO2/c18-13-8-5-12(6-9-13)16-15(19)10-7-11-3-1-2-4-14(11)17(16)20/h1-6,8-9,16H,7,10H2

InChI Key

QEWFLEAVXRNRMR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl

Origin of Product

United States

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